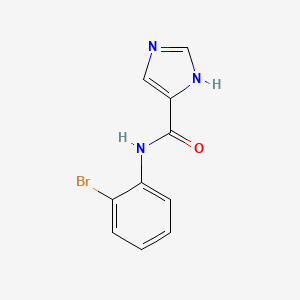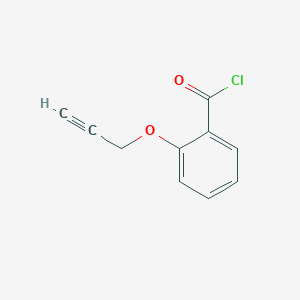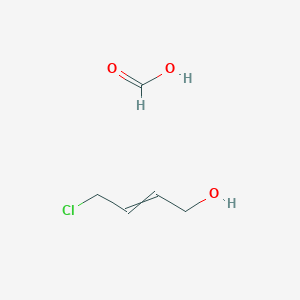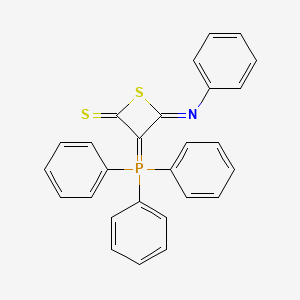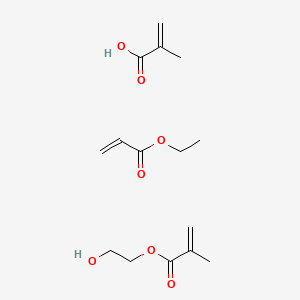
N~1~,N~1~,N~4~,N~4~-Tetrabutylbut-2-yne-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~4~,N~4~-Tetrabutylbut-2-yne-1,4-diamine: is an organic compound with a unique structure characterized by the presence of two butyl groups attached to a but-2-yne-1,4-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~4~,N~4~-Tetrabutylbut-2-yne-1,4-diamine typically involves the reaction of butylamine with but-2-yne-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of N1,N~1~,N~4~,N~4~-Tetrabutylbut-2-yne-1,4-diamine involves scaling up the laboratory synthesis methods. This includes the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality and quantity of the compound. The industrial process also focuses on minimizing waste and optimizing resource utilization to make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: N1,N~1~,N~4~,N~4~-Tetrabutylbut-2-yne-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or other amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: N1,N~1~,N~4~,N~4~-Tetrabutylbut-2-yne-1,4-diamine is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry and its interactions with biomolecules. It may also be explored for its potential therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mecanismo De Acción
The mechanism of action of N1,N~1~,N~4~,N~4~-Tetrabutylbut-2-yne-1,4-diamine involves its interaction with specific molecular targets. The compound’s butyl groups and alkyne moiety allow it to form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its diamine structure enables it to act as a chelating agent, binding to metal ions and facilitating various biochemical reactions.
Comparación Con Compuestos Similares
N~1~,N~1~,N~4~,N~4~-Tetramethylbutane-1,4-diamine: This compound has methyl groups instead of butyl groups, resulting in different chemical properties and reactivity.
N~1~,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine: Similar to the tetramethyl derivative but with ethyl groups, leading to variations in steric and electronic effects.
Uniqueness: N1,N~1~,N~4~,N~4~-Tetrabutylbut-2-yne-1,4-diamine is unique due to its butyl groups and alkyne moiety, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific steric and electronic characteristics.
Propiedades
Número CAS |
65305-72-8 |
|---|---|
Fórmula molecular |
C20H40N2 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
N,N,N',N'-tetrabutylbut-2-yne-1,4-diamine |
InChI |
InChI=1S/C20H40N2/c1-5-9-15-21(16-10-6-2)19-13-14-20-22(17-11-7-3)18-12-8-4/h5-12,15-20H2,1-4H3 |
Clave InChI |
KRIHCIMHHFSCAF-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CC#CCN(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


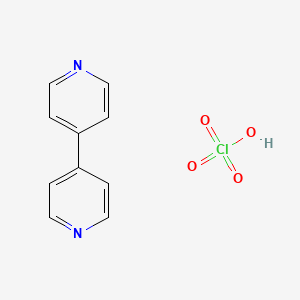
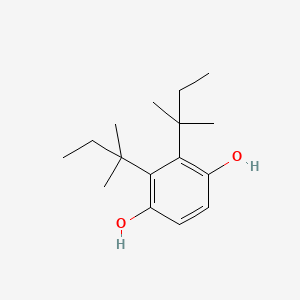

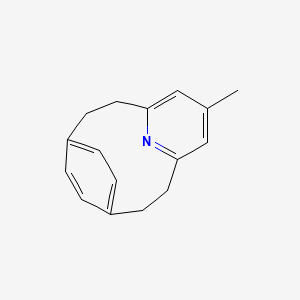
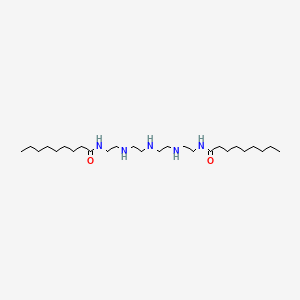
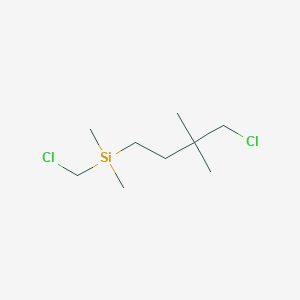
![dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium](/img/structure/B14477782.png)
![Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B14477784.png)
